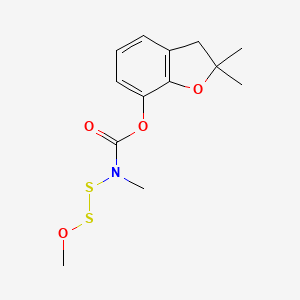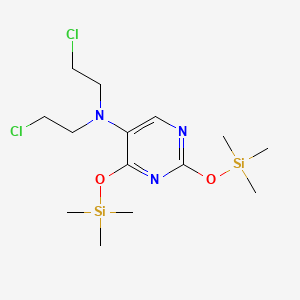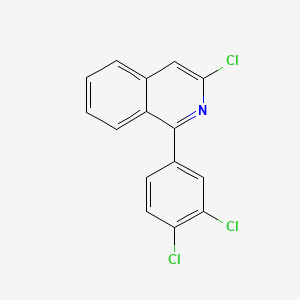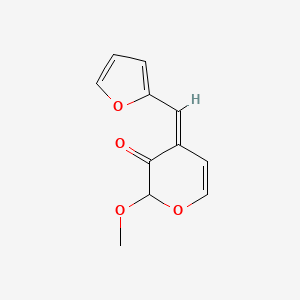
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is an organic compound that features a furan ring and a pyran ring connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one typically involves the condensation of furan-2-carbaldehyde with 2-methoxy-3,4-dihydro-2H-pyran-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes have been explored to provide a more environmentally friendly and cost-effective approach to synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methylene bridge can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydro derivatives, and various substituted pyran derivatives .
Applications De Recherche Scientifique
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-ylmethylene thiazolidinediones: These compounds share the furan-2-ylmethylene moiety and have been studied for their potential as selective inhibitors of phosphoinositide 3-kinase gamma.
Trichlorozirconium η2-hydrazonides: These compounds also feature a furan-2-ylmethylene group and have been explored for their catalytic behavior in polymerization reactions.
Uniqueness
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is unique due to its combination of a furan ring and a pyran ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
(4Z)-4-(furan-2-ylmethylidene)-2-methoxypyran-3-one |
InChI |
InChI=1S/C11H10O4/c1-13-11-10(12)8(4-6-15-11)7-9-3-2-5-14-9/h2-7,11H,1H3/b8-7- |
Clé InChI |
ZKUKZXDYZWHINW-FPLPWBNLSA-N |
SMILES isomérique |
COC1C(=O)/C(=C\C2=CC=CO2)/C=CO1 |
SMILES canonique |
COC1C(=O)C(=CC2=CC=CO2)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




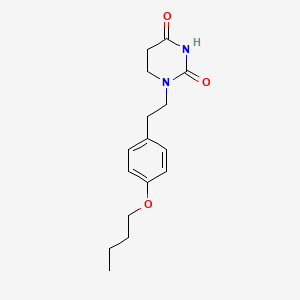

![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)

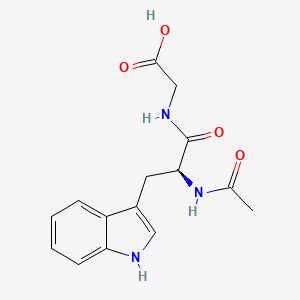
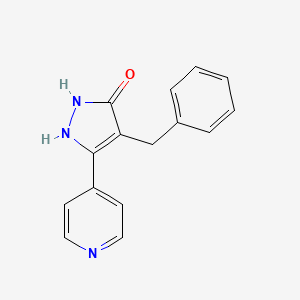
![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)

